molecular formula C8H15Cl2N3O B1413400 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride CAS No. 2108997-83-5

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride

Cat. No.: B1413400
CAS No.: 2108997-83-5
M. Wt: 240.13 g/mol
InChI Key: IAJQLZYCOKJPJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride involves multiple steps. One common method includes the reaction of 1-Methyl-3-pyrrolidinol with pyrazole derivatives under controlled conditions . The reaction typically requires the use of solvents such as ethanol and catalysts to facilitate the process. The final product is obtained through purification techniques like vacuum distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch-wise addition of reagents, temperature control, and the use of industrial-grade solvents and catalysts . The final product is purified using advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein functions, leading to various biological effects . The compound’s structure allows it to bind to active sites on target proteins, thereby altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-methyl-5-pyrrolidin-3-yl-1H-pyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-11-8(12)4-7(10-11)6-2-3-9-5-6;;/h4,6,9-10H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJQLZYCOKJPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 2
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 3
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 4
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 5
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 6
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride

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